

# An In-depth Technical Guide to ((3-Chloropropoxy)methyl)benzene

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## Compound of Interest

Compound Name: ((3-Chloropropoxy)methyl)benzene

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## Abstract

This technical guide provides a comprehensive overview of the chemical compound **((3-Chloropropoxy)methyl)benzene**, also known as benzyl 3-chloropropyl ether. It details its chemical structure, nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the chlorination of 3-benzyloxy-1-propanol is provided, along with its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a critical resource for researchers utilizing this compound as a chemical intermediate in organic synthesis and drug discovery.

## Introduction

**((3-Chloropropoxy)methyl)benzene** (CAS No. 26420-79-1) is a bifunctional organic molecule featuring a benzyl ether and a primary alkyl chloride. This unique combination of functional groups makes it a valuable intermediate in a variety of organic syntheses, allowing for the introduction of a benzyloxypropyl moiety into target molecules. Its structural attributes are of particular interest to medicinal chemists and drug development professionals for the construction of novel molecular scaffolds.

## Structure and Nomenclature

The structure of **((3-Chloropropoxy)methyl)benzene** consists of a benzene ring connected to a 3-chloropropoxy group through a methylene bridge.

- Molecular Structure:

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Figure 1: Chemical structure of **((3-Chloropropoxy)methyl)benzene**.

The systematic IUPAC name for this compound is 1-**((3-chloropropoxy)methyl)benzene**. It is also commonly referred to as benzyl 3-chloropropyl ether.

## Physicochemical Properties

A summary of the key physicochemical properties of **((3-Chloropropoxy)methyl)benzene** is presented in Table 1.

Property	Value	Reference
CAS Number	26420-79-1	[1][2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClO	[1][3][4]
Molecular Weight	184.66 g/mol	[1][3][4]
Appearance	Colorless oil	[5]
Boiling Point	250 °C at 760 mmHg	[6]
Density	1.067 g/cm <sup>3</sup>	[6]
Refractive Index	1.509	[6]

Table 1: Physicochemical properties of **((3-Chloropropoxy)methyl)benzene**.

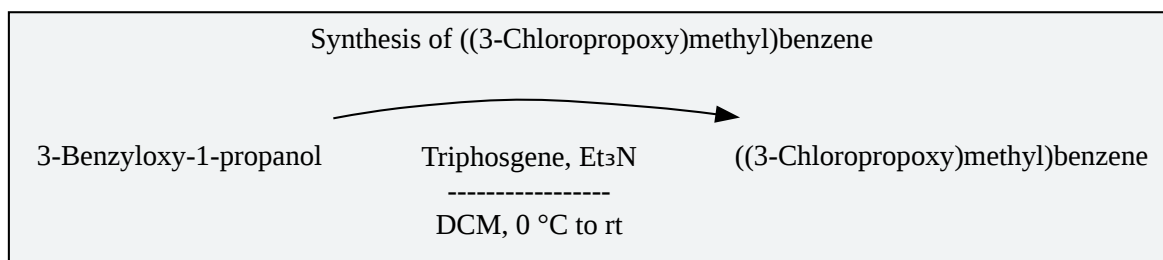
## Synthesis and Experimental Protocol

**((3-Chloropropoxy)methyl)benzene** can be synthesized from 3-benzyloxy-1-propanol through a chlorination reaction. A detailed experimental protocol is provided below.

## Synthesis of ((3-Chloropropoxy)methyl)benzene from 3-Benzyloxy-1-propanol[5]

This synthesis involves the activation of the primary alcohol with triphosgene and triethylamine to facilitate nucleophilic substitution by chloride.

Reaction Scheme:



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Figure 2: Synthesis of ((3-Chloropropoxy)methyl)benzene.

Materials:

- 3-Benzyloxy-1-propanol (2.0 mmol)
- Triethylamine (Et<sub>3</sub>N)
- Triphosgene
- Dichloromethane (DCM), anhydrous
- Hexanes
- Ethyl acetate (EtOAc)
- Argon or Nitrogen atmosphere
- Standard glassware for organic synthesis (oven-dried)

#### Procedure:

- To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-benzyloxy-1-propanol (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine, followed by a solution of triphosgene in anhydrous DCM.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Upon completion, quench the reaction carefully with water.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (95:5) as the eluent.
- The final product, **((3-chloropropoxy)methyl)benzene**, is obtained as a colorless oil with an 84% yield.<sup>[5]</sup>

## Spectroscopic Data

The structural confirmation of the synthesized **((3-Chloropropoxy)methyl)benzene** is achieved through NMR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[5]</sup>

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded in deuterated chloroform (CDCl<sub>3</sub>).

<sup>1</sup> H NMR (250 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (62.5 MHz, CDCl <sub>3</sub> )
Chemical Shift (δ, ppm)	Assignment
7.31-7.18 (m, 5H)	Ar-H
4.44 (s, 2H)	-OCH <sub>2</sub> -Ph
3.60 (t, J = 6.5 Hz, 2H)	-CH <sub>2</sub> -Cl
3.54 (t, J = 5.9 Hz, 2H)	BnO-CH <sub>2</sub> -
1.98 (p, J = 6.3 Hz, 2H)	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR data for **((3-Chloropropoxy)methyl)benzene**.

## Applications in Synthesis

While specific applications in drug development signaling pathways are not extensively documented, **((3-Chloropropoxy)methyl)benzene** serves as a versatile intermediate in organic synthesis. The benzyl ether group acts as a common protecting group for alcohols, which can be cleaved under various conditions. The terminal chloroalkane functionality allows for nucleophilic substitution reactions, enabling the coupling of the benzyloxypropyl linker to a wide range of substrates, including amines, phenols, and thiols. This makes it a useful building block in the synthesis of more complex molecules with potential biological activity.

## Safety and Handling

Detailed safety information is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

## Conclusion

This technical guide has summarized the key structural, physical, and chemical properties of **((3-Chloropropoxy)methyl)benzene**. A detailed, high-yield synthesis protocol has been provided, along with comprehensive NMR characterization data. While its direct role in drug development is not yet fully elucidated, its utility as a bifunctional intermediate makes it a

valuable compound for synthetic and medicinal chemists. Further research into its applications and biological activity is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to ((3-Chloropropoxy)methyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040824#structure-and-nomenclature-of-3-chloropropoxy-methyl-benzene]

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